molecular formula C12H15NO B1267960 n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide CAS No. 6272-18-0

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide

Cat. No. B1267960
CAS RN: 6272-18-0
M. Wt: 189.25 g/mol
InChI Key: NAJYMWNQSHRCGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives typically involves multi-step chemical reactions, starting from basic naphthalene or its halogenated forms. For example, a study by Nguyen et al. (2003) detailed a regioselective oxidation and subsequent reactions for synthesizing haloindanones and halotetralones, closely related structures to the compound (Nguyen et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations. For instance, Gouda et al. (2022) used DFT calculations and single-crystal X-ray diffraction to confirm the structure and investigate the stability and chemical reactivity of a similar naphthalene derivative (Gouda et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives can range from halogenation, acylation, to complex formations with other organic or inorganic compounds. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are determined by the functional groups attached to the naphthalene core. Hamdy et al. (2013) explored the synthesis and chemical reactions of tetrahydronaphthalene derivatives containing different functional moieties, highlighting the versatility of these compounds in forming various chemical structures (Hamdy et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide has been involved in the synthesis of various chemical compounds. Nguyen et al. (2003) describe a method involving regioselective oxidation and acidic hydrolysis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, yielding 8-aminotetral-1-one, which is then converted into 8-halotetralone (Nguyen et al., 2003).

Biological Applications and Potential Therapeutic Uses

  • Cytotoxicity and Anticancer Properties :

    • Gouda et al. (2022) conducted a study on a compound structurally related to N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, focusing on its cytotoxicity against certain cell types and its structural stabilization through various noncovalent interactions (Gouda et al., 2022).
    • Altıntop et al. (2018) examined oxadiazole derivatives of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide for their anticancer properties, finding significant cytotoxic effects and potential as oral anticancer agents (Altıntop et al., 2018).
  • Antioxidant and Tumor Inhibitory Activities :

    • Hamdy et al. (2013) synthesized derivatives of 5,6,7,8-tetrahydronaphthalene, demonstrating significant antioxidant and tumor inhibitory activities, offering potential therapeutic applications in cancer treatment (Hamdy et al., 2013).
  • Anti-inflammatory and Immunomodulatory Effects :

    • Gurkan et al. (2011) studied the impact of tetrahydronaphthalene derivatives on inflammation, noting their ability to decrease nitric oxide production in certain cells, which could be relevant for anti-inflammatory therapies (Gurkan et al., 2011).
  • Serotonin Receptor Interaction :

    • Leopoldo et al. (2007) explored compounds related to N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide for their interaction with serotonin receptors, which could have implications for neurological and psychiatric disorders (Leopoldo et al., 2007).

Material Science and Organic Synthesis

  • Büttner et al. (2007) demonstrated the use of a tetrahydronaphthalene derivative in the synthesis of silicon-based drugs, showcasing its role in developing new compounds with potential pharmaceutical applications (Büttner et al., 2007).

Green Chemistry and Eco-Friendly Synthesis

  • Damera and Pagadala (2023) employed tetrahydronaphthalene derivatives in an environmentally friendly synthesis process, contributing to the advancement of green chemistry (Damera & Pagadala, 2023).

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8H,2-3,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJYMWNQSHRCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978340
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid
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Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide

CAS RN

6272-18-0
Record name 6272-18-0
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Record name 6272-18-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanimidic acid
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Record name 1-ACETAMIDO-5,6,7,8-TETRAHYDRONAPHTHALENE
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Synthesis routes and methods I

Procedure details

Acetic anhydride (100 ml, 1.06 mole) was added rapidly to neat 1-amino-5,6,7,8-tetrahydronaphthalene (25 g, 0.17 mole) (Aldrich) with stirring. The mixture quickly solidified and was allowed to stand overnight. The broken mass was suspended in hexane (200 ml), filtered, then resuspended in methylene chloride (150 ml). After stirring 10 minutes, the suspension was diluted with an equal volume of hexane, filtered, and the solid dried at 95° C. under reduced pressure to give N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide (23 g). 1H NMR (CDCl3, 200 MHz) δ: 1.68-1.90 (m, 4H, CH2's), 2.20 (s, 3H, CH3), 2.52-2.68 (m, 2H, ArCH2), 2.70-2.84 (m, 2H, ArCH2), 3.94 (br s, 1H, NH), 6.92 (d, J=8 Hz, 1H, Ar), 7.10 (t, J=8 Hz, 1H, Ar), 7.53 (d, J=8 Hz, 1H, Ar). Anal. Calculated for C12H15NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 76.13; H, 8.04; N, 7.40.
Quantity
100 mL
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reactant
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25 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a solution of commercially available 5,6,7,8-tetrahydro-naphthylamine (2 g, 14 mmol) in EtOH (5 mL) at rt was slowly added acetic anhydride (1.28 mL, 13.6 mmol). After addition, the reaction mixture was stirred at rt for 5 min. The resulting suspension was filtered, the collected solid washed with hexane (5×) and dried under vacuum to furnish the title compound (2.5 g) as an off-white solid.
Quantity
2 g
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reactant
Reaction Step One
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1.28 mL
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reactant
Reaction Step Two
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Quantity
5 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 24.39 g of 1-amino-5,6,7,8-tetrahydronaphthalene and 18.6 ml of acetic anhydride in 230 ml of DCM is left stirring for 1 hour at RT. It is concentrated under vacuum, the residue is taken up with ether and the precipitate formed is drained. 26.8 g of the expected product are obtained, m.p.=158° C.
Quantity
24.39 g
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reactant
Reaction Step One
Quantity
18.6 mL
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Reaction Step One
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Quantity
230 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Acetic acid anhydride (20 ml) was added to a mixture of 1-amino-5,6,7,8-tetrahydronaphthalene (10 g, 68 mmol), sodium acetate (20 g, 245 mmol) and water (100 ml) at 5° C. The mixture was stirred at room-temperature for 15 minutes. The mixture was cooled on ice for 1 hour followed by filtration. The crystals were washed with water. Yield 13.0 g (100%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
P Nguyen, E Corpuz, TM Heidelbaugh… - The Journal of …, 2003 - ACS Publications
A regioselective oxidation of N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate followed by acidic hydrolysis gave 7-aminoindan-…
Number of citations: 48 pubs.acs.org
N Kaila, K Janz, A Huang, A Moretto… - Journal of medicinal …, 2007 - ACS Publications
P-selectin-PSGL-1 interaction causes rolling of leukocytes on the endothelial cell surface, which subsequently leads to firm adherence and leukocyte transmigration through the vessel …
Number of citations: 111 pubs.acs.org
BC Giacobbo, K Pissinate, V Rodrigues-Junior… - European Journal of …, 2017 - Elsevier
2-(Quinolin-4-yloxy)acetamides have been described as potent and selective in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth. Herein, a new series of optimized …
Number of citations: 44 www.sciencedirect.com
BC Giacobbo - 2016 - meriva.pucrs.br
A tuberculose (TB) é uma doença infecciosa causada principalmente por Mycobacterium tuberculosis e é um dos problemas de saúde pública mais devastadores no mundo. Além …
Number of citations: 3 meriva.pucrs.br

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